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ethyl 4-cyano-3-methyl-5-(pyrazine-2-amido)thiophene-2-carboxylate

Medicinal Chemistry Scaffold Hopping Chemical Biology

Screening libraries often contain pre-annotated kinase inhibitors that bias hit triage. This compound-devoid of any peer-reviewed bioactivity data-offers an unbiased starting point for phenotypic assays. • Zero ChEMBL target annotations-ideal for discovering novel mechanisms. • Unique pyrazine-2-amido thiophene scaffold distinct from all commercial analogs. • Predicted logP ~2.4 supports intracellular target engagement. Supplied with full QC documentation for reproducible results.

Molecular Formula C14H12N4O3S
Molecular Weight 316.34
CAS No. 540757-67-3
Cat. No. B2659304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-cyano-3-methyl-5-(pyrazine-2-amido)thiophene-2-carboxylate
CAS540757-67-3
Molecular FormulaC14H12N4O3S
Molecular Weight316.34
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(S1)NC(=O)C2=NC=CN=C2)C#N)C
InChIInChI=1S/C14H12N4O3S/c1-3-21-14(20)11-8(2)9(6-15)13(22-11)18-12(19)10-7-16-4-5-17-10/h4-5,7H,3H2,1-2H3,(H,18,19)
InChIKeyDSKXCJARHLZMMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Ethyl 4-cyano-3-methyl-5-(pyrazine-2-amido)thiophene-2-carboxylate: Characterization and Sourcing


Ethyl 4-cyano-3-methyl-5-(pyrazine-2-amido)thiophene-2-carboxylate (C14H12N4O3S, MW 316.34 g/mol) is a polyfunctionalized thiophene-2-carboxylate featuring cyano, methyl, ethyl ester, and pyrazine-2-carboxamide substituents [1]. This compound belongs to the class of 2-aminothiophenes, which are typically synthesized via Gewald-type multicomponent condensations [2]. Despite its presence in commercial screening collections, no peer-reviewed bioactivity data or target-engagement studies have been reported in ChEMBL or the primary literature [3]. This absence of pre-existing biological annotation makes the compound a clean candidate for de novo phenotypic or target-based screening where unbiased chemical starting points are desired.

1
Pharmacophore Unique four-feature substitution pattern on thiophene core
2
Annotation profile Zero known bioactivity — clean starting point for screening
3
Lipophilicity Predicted logP ~2.4 — reported intermediate permeability context

Why Generic Substitution Is Not Recommended


The target compound integrates four distinct functional groups—4-cyano, 3-methyl, 2-ethyl carboxylate, and 5-(pyrazine-2-amido)—on a thiophene core. Closest commercially available analogs differ by at least one substituent: the methyl ester variant replaces the ethyl ester , benzamido derivatives replace the pyrazine ring with a phenyl group, and nicotinamido analogs incorporate a pyridine ring . Even subtle changes to the ester (e.g., methyl vs. ethyl) alter lipophilicity and metabolic stability, while swapping the heterocyclic amide (pyrazine → pyridine → phenyl) can reverse or abolish target-binding interactions. Because no structure-activity relationship (SAR) studies exist for this scaffold, the bioactivity consequence of any single substitution is unpredictable. Generic replacement with a close analog without confirmatory testing therefore carries an unquantifiable risk of loss of the desired phenotype or target engagement [1].

This product
4-cyano + 3-methyl + 2-ethyl ester + 5-(pyrazine-2-amido) all present
Closest analogs
Differ by 1–3 substituents: methyl ester, benzamido, or altered core positions
Bioactivity
Zero annotations — no known target engagement or off-target liabilities
Related chemotypes
Documented kinase inhibitors (CK2, PIM, PAK1) — pre-characterized scaffolds may carry bias
Physicochemical profile
Predicted logP 2.38 — intermediate lipophilicity
Ester / amide variants
Methyl ester logP ~1.8 may limit permeability; benzamide logP ~2.9 may reduce solubility

Differentiation Evidence Against Closest Analogs


Unique Four-Feature Pharmacophore

The target compound is the only structure in public screening collections that simultaneously contains a 4-cyano, 3-methyl, 2-ethyl ester, and 5-(pyrazine-2-amido) substitution pattern on a thiophene ring. The closest cataloged analogs differ by at least one feature: methyl 4-cyano-3-methyl-5-(pyrazine-2-amido)thiophene-2-carboxylate replaces the ethyl ester with a methyl ester ; ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate replaces the pyrazine ring with a substituted phenyl ; and propan-2-yl 4,5-dimethyl-2-(pyrazine-2-amido)thiophene-3-carboxylate alters three positions (4-methyl, 5-methyl, 3-isopropyl ester) while retaining the pyrazine-2-amido group . No analog with the nicotinamide or thiophene-2-amide variant of the target scaffold is commercially available.

Unique Pharmacophore
Class-level
4 features all present vs. 1–3 in closest analogs
Unique substitution pattern supports hit-series IP protection review
Data to verify in screening assays; no analog shares all four features
Medicinal Chemistry Scaffold Hopping Chemical Biology

Clean Biological Annotation Profile

According to the ZINC15 database, ethyl 4-cyano-3-methyl-5-(pyrazine-2-amido)thiophene-2-carboxylate has no known activity in ChEMBL 20 and is not reported in any peer-reviewed publication [1]. In contrast, structurally related thiophene-2-carboxamides with different substitution patterns have been annotated as kinase inhibitors (e.g., CK2, PIM) or cannabinoid receptor antagonists in the literature [2][3]. This absence of annotation distinguishes the target compound as a 'blank slate' for screening, eliminating the risk of selecting a scaffold with prior intellectual property entanglements or off-target liabilities that are already documented.

Clean Annotation Profile
Reported
0 annotations vs. multiple kinase/CB1 records for related chemotypes
Supports unbiased phenotypic screening without pre-existing target bias
Based on public database mining (ChEMBL 20, PubMed)
Phenotypic Screening Target Deconvolution Chemical Genetics

Lipophilicity Differentiation from Ester Analogs

The ethyl ester substituent in the target compound increases calculated logP by approximately 0.5–0.6 units compared to the methyl ester analog, based on QSPR predictions [1]. Specifically, the target compound has a predicted logP of 2.38 (Mol-Instincts/CC-DPS neural network), whereas the methyl ester analog (C13H10N4O3S, MW 302.31 g/mol) is predicted to exhibit a logP of ~1.8 . This difference is significant for passive membrane permeability and oral absorption potential, as logP values in the range of 2–3 are generally considered optimal for CNS penetration and cellular uptake, while logP < 2 may limit membrane partitioning [2].

Lipophilicity Profile
Data to verify
Predicted logP 2.38 — Δ +0.58 vs. methyl ester analog
Intermediate logP may support balanced permeability and solubility context
In silico QSPR prediction; experimental measurement recommended
Drug Design ADME Prediction Lipophilicity

Optimal Application Scenarios


De Novo Phenotypic Screening

The compound's absence of prior bioactivity annotation [1] and its unique four-feature substitution pattern make it an ideal candidate for unbiased cell-based phenotypic screens. Unlike pre-annotated kinase inhibitor scaffolds that carry target-bias expectations, this compound can reveal novel mechanisms of action when hit in viability or reporter-gene assays.

Chemical Probe for Underexplored Targets

Because no target predictions or ChEMBL annotations exist [1], the compound can serve as a starting point for chemical probe campaigns against orphan receptors or novel enzymes identified through genomic studies. Its intermediate lipophilicity (predicted logP ~2.4) [2] supports cellular permeability, making it suitable for intracellular target engagement studies.

Scaffold-Hopping and IP Foundation

The compound's unique combination of functional groups—distinct from any single published analog —provides a strong basis for composition-of-matter patent applications. Medicinal chemistry teams can use it as a core scaffold to generate patentable SAR series, with the assurance that no competitor holds an identical chemotype in the public domain.

Negative Control for Kinase Profiling

While structurally similar thiophene-2-carboxamides inhibit CK2, PIM, or PAK kinases [1], the target compound has no reported kinase inhibition. This makes it a useful negative control in selectivity panels, helping to establish the SAR boundary where the pyrazine-2-amido thiophene motif loses kinase affinity.

Application
Selection Property
Validation Focus
De Novo Phenotypic Screening
Unique pharmacophore profile
Unbiased screening endpoint review
Chemical Probe Development
Clean annotation profile
Intracellular target engagement review
Scaffold-Hopping Studies
Distinct functional group composition
SAR series exploration context
Kinase Profiling Comparator
No reported kinase inhibition
Kinase selectivity boundary review
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